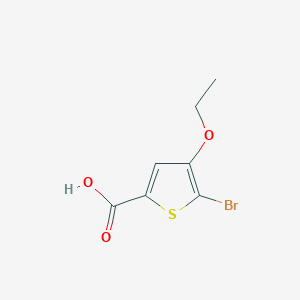

5-Bromo-4-ethoxythiophene-2-carboxylic acid

Beschreibung

5-Bromo-4-ethoxythiophene-2-carboxylic acid is a halogenated thiophene derivative characterized by a bromine atom at the 5-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the thiophene ring, with a carboxylic acid (-COOH) substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules, such as thienopyrimidine derivatives . Its structural features—combining electron-withdrawing (bromo) and electron-donating (ethoxy) groups—make it a valuable scaffold for tuning reactivity and physicochemical properties.

Eigenschaften

Molekularformel |

C7H7BrO3S |

|---|---|

Molekulargewicht |

251.10 g/mol |

IUPAC-Name |

5-bromo-4-ethoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H7BrO3S/c1-2-11-4-3-5(7(9)10)12-6(4)8/h3H,2H2,1H3,(H,9,10) |

InChI-Schlüssel |

UJRIZISAEZMLGP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(SC(=C1)C(=O)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethoxythiophene-2-carboxylic acid typically involves the bromination of 4-ethoxythiophene-2-carboxylic acid. This can be achieved through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve scalable processes such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods allow for the efficient production of thiophene-based compounds, including 5-Bromo-4-ethoxythiophene-2-carboxylic acid, on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-4-ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts with boronic acids or alkenes.

Major Products:

Substitution Products: Various substituted thiophene derivatives.

Oxidation Products: Thiophene dioxides.

Coupling Products: Biaryl compounds and other complex structures.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-ethoxythiophene-2-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-ethoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

a) 5-Bromo-4-methylthiophene-2-carboxylic Acid

- Structure : Methyl (-CH₃) replaces the ethoxy group at the 4-position.

- Impact: The methyl group is less polar than ethoxy, reducing solubility in polar solvents.

b) 5-Bromo-4-chlorothiophene-2-carboxylic Acid

c) 4-Bromo-5-ethylthiophene-2-carboxylic Acid

- Structure : Ethyl (-CH₂CH₃) replaces ethoxy at the 4-position.

- Impact : The ethyl group increases lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity. Unlike ethoxy, it lacks an oxygen atom, limiting participation in polar interactions .

Positional Isomerism

a) 4-Bromo-3-methylthiophene-2-carboxylic Acid

- Structure : Bromo at 4-position and methyl at 3-position.

- Impact : Positional isomerism alters steric and electronic effects. The proximity of bromo and methyl groups may hinder certain reactions (e.g., electrophilic substitution) compared to the 5-bromo-4-ethoxy analog .

Functional Group Variations

a) 4-Bromo-5-methylthiophene-2-carboxaldehyde

b) Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Structure: Ester (-COOEt) and cyano (-CN) groups replace carboxylic acid.

- Impact: Esters are more hydrolytically labile than carboxylic acids, while cyano groups enhance electron-withdrawing effects, accelerating reactions like cyclization .

Data Tables: Structural and Functional Comparisons

Biologische Aktivität

5-Bromo-4-ethoxythiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₈H₉BrO₂S

Molecular Weight : 237.13 g/mol

The compound features a thiophene ring substituted with a bromine atom at the 5-position and an ethoxy group at the 4-position, along with a carboxylic acid group at the 2-position. This unique structure is pivotal for its biological activity.

Target Interactions

Thiophene derivatives, including 5-Bromo-4-ethoxythiophene-2-carboxylic acid, interact with various biological targets, influencing several biochemical pathways:

- Enzyme Modulation : The compound can modulate the activity of enzymes involved in inflammatory responses and microbial resistance.

- Cytokine Production : It affects the production of pro-inflammatory cytokines, which are crucial in mediating inflammation.

- Cell Signaling Pathways : The compound influences pathways related to apoptosis and immune responses.

Biological Activities

5-Bromo-4-ethoxythiophene-2-carboxylic acid exhibits several notable biological activities:

-

Antimicrobial Properties

- The compound has demonstrated significant antimicrobial activity against various pathogens.

- Table 1: Antimicrobial Activity

A study found that the compound inhibited bacterial growth effectively, showcasing its potential as an antimicrobial agent.Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anti-inflammatory Effects

- In vitro studies indicate that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in serum levels of these cytokines, suggesting its effectiveness in mitigating inflammatory responses.

-

Cytotoxicity Against Cancer Cells

- Preliminary research indicates potential anticancer properties.

- Case Study : In vitro studies on breast cancer cell lines revealed an IC₅₀ value of approximately 15 µM, indicating significant cytotoxic effects that could be harnessed in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile suggests that 5-Bromo-4-ethoxythiophene-2-carboxylic acid has high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB). This property may allow for central nervous system effects, expanding its therapeutic potential beyond peripheral applications.

Research Findings and Future Directions

Recent investigations have focused on optimizing the synthesis of this compound and exploring its derivatives to enhance biological activity. Future research may involve:

- Structure-Activity Relationship Studies : To identify modifications that can improve efficacy against specific targets.

- In Vivo Studies : To validate the therapeutic potential observed in vitro and assess safety profiles.

- Mechanistic Studies : To further elucidate the pathways through which this compound exerts its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.